molecular formula C12H8Br4Cl2O-6 B010968 Tetrabromodichlorodibenzofuran CAS No. 107207-44-3

Tetrabromodichlorodibenzofuran

Cat. No. B010968
M. Wt: 558.7 g/mol
InChI Key: GQEWKDPXZWBPLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like Tetrabromodichlorodibenzofuran can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and electron diffraction .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the changes in the arrangement of atoms and the transfer of electrons during the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Tetrabromodichlorodibenzofuran can be analyzed using various techniques, which can provide information about its solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures .

properties

IUPAC Name

dibenzofuran;tetrabromide;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O.4BrH.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZVVTRRABHNGK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br4Cl2O-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabromodichlorodibenzofuran

CAS RN

107207-44-3
Record name Dibenzofuran, tetrabromodichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabromodichlorodibenzofuran
Reactant of Route 2
Tetrabromodichlorodibenzofuran
Reactant of Route 3
Tetrabromodichlorodibenzofuran
Reactant of Route 4
Tetrabromodichlorodibenzofuran
Reactant of Route 5
Tetrabromodichlorodibenzofuran
Reactant of Route 6
Tetrabromodichlorodibenzofuran

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